molecular formula C27H37NO B286564 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

Katalognummer B286564
Molekulargewicht: 391.6 g/mol
InChI-Schlüssel: BIJMPEDUQKIZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that plays an important role in regulating cardiovascular and central nervous system functions. DPCPX has been extensively studied for its potential therapeutic use in various diseases and disorders.

Wirkmechanismus

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological functions, including heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide can modulate the activity of these physiological functions, leading to its potential therapeutic use in various diseases and disorders.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including reducing infarct size and improving cardiac function in cardiovascular diseases, improving cognitive function and reducing the symptoms of Parkinson's disease in neurological disorders, and inhibiting tumor growth and metastasis in cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its selectivity for the adenosine A1 receptor, its potential therapeutic use in various diseases and disorders, and its ability to modulate the activity of physiological functions. The limitations of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its potential side effects, the need for careful dosing and administration, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

For research on 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide include further studies on its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective dosing and administration strategies.

Synthesemethoden

The synthesis of 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide involves several steps, including the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction with benzyl bromide to form the intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide. The final product is obtained through recrystallization and purification processes.

Wissenschaftliche Forschungsanwendungen

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. In neurological disorders, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease. In cancer, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to inhibit tumor growth and metastasis by targeting the adenosine A1 receptor.

Eigenschaften

Molekularformel

C27H37NO

Molekulargewicht

391.6 g/mol

IUPAC-Name

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

InChI

InChI=1S/C27H37NO/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(29)28-24(20-14-10-11-15-20)19-12-8-7-9-13-19/h7-9,12-13,16-18,20,24H,10-11,14-15H2,1-6H3,(H,28,29)

InChI-Schlüssel

BIJMPEDUQKIZAN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.